1-Methyl-4-methoxy-piperidine-4-methylamine
Description
1-Methyl-4-methoxy-piperidine-4-methylamine (CAS 1082040-37-6) is a piperidine derivative with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.24 g/mol . Its structure features a methyl group at position 1, a methoxy group at position 4, and a methylamine substituent also at position 4.
Properties
IUPAC Name |
(4-methoxy-1-methylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-5-3-8(7-9,11-2)4-6-10/h3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFLNKMDUMIZLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694616 | |
| Record name | 1-(4-Methoxy-1-methylpiperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-37-6 | |
| Record name | 1-(4-Methoxy-1-methylpiperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 1-Methyl-4-methoxypiperidin-4-one
One common and effective method involves reductive amination of the ketone intermediate 1-methyl-4-methoxypiperidin-4-one with methylamine:
- Starting Material: 1-Methyl-4-methoxypiperidin-4-one
- Reagents: Methylamine (as aqueous or gaseous solution), titanium(IV) isopropoxide as a catalyst
- Conditions: Reaction typically carried out in methanol or aqueous solvent systems under mild heating
- Mechanism: The ketone reacts with methylamine to form an imine intermediate, which is subsequently reduced in situ to the corresponding amine.
- Yield: Moderate to good yields (45–55%) depending on catalyst and reaction time
N-Acylation and Deacylation Steps
Prior to reductive amination, protection of amine groups by acylation (e.g., with acetic anhydride) may be employed to prevent side reactions:
- Acylation: Reacting with acetic anhydride to form N-acyl intermediates
- Deacylation: Hydrolysis under basic or acidic conditions to regenerate free amines after key transformations
- Yield: Acylation yields range from 60–70%, deacylation optimized for mild conditions to preserve sensitive groups
Resolution of Enantiomers
For applications requiring enantiomerically pure compounds, chiral resolution is performed:
- Method: Use of chiral resolving agents such as ditoluoyl tartaric acid
- Yield: Resolution yields for individual enantiomers range from 30–40%
- Importance: Ensures stereochemical purity critical for biological activity
Purification Techniques
- Column Chromatography: Used to separate by-products and obtain high purity
- Salt Formation: Formation of acid addition salts (e.g., hydrochloride) to precipitate and isolate the compound
- Distillation: Vacuum distillation employed for purification of intermediates like 4-methylenepiperidine derivatives
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | N-Acylation | Acetic anhydride, room temperature | 60–70 | Protects amine during subsequent steps |
| 2 | Reductive Amination | Methylamine, Ti(OiPr)4 catalyst, methanol, mild heating | 45–55 | Key step to introduce methylamine group |
| 3 | Resolution | Ditoluoyl tartaric acid, crystallization | 30–40 | For enantiomeric purity |
| 4 | Purification | Column chromatography, salt precipitation | >95 purity | Final product isolation |
Reaction Optimization Parameters
- Catalyst Selection: Titanium(IV) isopropoxide improves stereochemical control and reaction efficiency during reductive amination.
- Solvent Choice: Methanol or aqueous solvents facilitate imine formation and reduction steps.
- Temperature Control: Mild heating (typically 40–80 °C) balances reaction rate and minimizes side reactions.
- pH Control: Acid-base conditions optimized during salt formation to maximize precipitation yield.
- Time: Reaction times vary from 1 hour to 10 hours depending on step and scale.
Analytical and Characterization Techniques
To confirm the structure and purity of this compound, the following methods are standard:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm substitution pattern and ring integrity.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation.
- X-ray Crystallography: Used occasionally to resolve stereochemical configuration when necessary.
- Chromatographic Purity: HPLC or GC to assess product purity and enantiomeric excess.
Chemical Reactions Analysis
1-Methyl-4-methoxy-piperidine-4-methylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methylamine groups are replaced by other functional groups .
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds and heterocycles, facilitating the development of more complex molecules.
Biology
- Building Block for Pharmaceuticals : It is utilized in the synthesis of biologically active molecules, including potential pharmaceuticals targeting specific biological pathways.
Medicine
- Drug Development : The compound is involved in the development of drugs aimed at treating diseases such as cancer and neurodegenerative disorders. Its unique structure allows it to interact with specific molecular targets.
Industry
- Production of Fine Chemicals : It is used in the production of polymers, solvents, and other industrial chemicals, showcasing its versatility beyond medicinal chemistry.
1-Methyl-4-methoxy-piperidine-4-methylamine exhibits notable biological activity attributed to its ability to interact with various molecular targets:
- In Vitro Studies : Research indicates that this compound has significant inhibitory effects on cancer cell lines, such as breast cancer cells (MCF7 and MDA-MB-231), with IC50 values demonstrating effective growth inhibition at low concentrations:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 10.0 | Significant growth inhibition |
| MDA-MB-231 | 8.5 | High selectivity towards cancer |
Targeting Epidermal Growth Factor Receptor (EGFR)
Recent studies have highlighted the compound's potential in targeting EGFR, a critical pathway in cancer progression. Molecular docking studies suggest a strong binding affinity to EGFR, indicating its role as a potential therapeutic agent.
Tumor Growth Inhibition in Animal Models
In vivo studies involving animal models demonstrated that treatment with this compound significantly inhibited tumor growth and metastasis in mice inoculated with breast cancer cells, showing a favorable safety profile without significant adverse effects observed during treatment.
Applications in Drug Development
The structural features of this compound make it a valuable building block for developing new pharmaceuticals targeting diverse biological pathways, particularly in oncology. Its ability to modulate receptor activity enhances its therapeutic potential.
Mechanism of Action
The mechanism of action of 1-Methyl-4-methoxy-piperidine-4-methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties
- LogP and Solubility: The methoxy group in the target compound lowers logP compared to non-polar analogs, enhancing aqueous solubility. For example, 1-(2-Methoxyethyl)piperidin-4-amine (logP ≈ 0.5) is more soluble than 1-Methylpiperidine-4-methylamine (logP ≈ 1.2) .
- Stereochemical Influence : Chiral analogs like (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine demonstrate the importance of stereochemistry in receptor binding, a factor unexplored for the target compound .
Biological Activity
1-Methyl-4-methoxy-piperidine-4-methylamine is a piperidine derivative with the molecular formula and a molecular weight of 158.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound can be synthesized through various methods, including cyclization reactions involving 1,2-diamine derivatives and sulfonium salts. The compound features both methoxy and methylamine functional groups, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The methoxy group enhances lipophilicity, potentially aiding in the compound's ability to cross biological membranes and bind to target sites .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has shown promising results against breast cancer cell lines, with IC50 values indicating effective growth inhibition at low concentrations .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 10.0 | Significant growth inhibition |
| MDA-MB-231 | 8.5 | High selectivity towards cancer cells |
Case Studies
Recent research highlighted the compound's potential in targeting the epidermal growth factor receptor (EGFR), a critical pathway in cancer progression. Molecular docking studies have indicated a strong binding affinity of this compound to EGFR, suggesting its role as a potential therapeutic agent in cancer treatment .
Another study involving animal models demonstrated that treatment with this compound significantly inhibited tumor growth and metastasis in mice inoculated with breast cancer cells. The results indicated a favorable safety profile, as no significant adverse effects were observed during the treatment period .
Applications in Drug Development
This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structural features make it a valuable building block for developing new pharmaceuticals targeting diverse biological pathways, particularly in oncology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methyl-4-methoxy-piperidine-4-methylamine, and what are their critical optimization parameters?
- Methodological Answer : Synthesis typically involves multi-step strategies, such as reductive amination of ketone intermediates (e.g., 1-methyl-4-methoxypiperidin-4-one) using methylamine and titanium(IV) isopropoxide as a catalyst . Key factors affecting yield include:
- Catalyst selection : Titanium-based catalysts improve stereochemical control in reductive amination .
- Solvent systems : Methanol or water as solvents for partial reductions (e.g., sodium borohydride-mediated steps) .
- Resolution methods : Chiral resolving agents (e.g., ditoluoyl tartaric acid) for enantiomeric separation .
- Data Table :
| Step | Reaction Type | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|---|
| 1 | N-acylation | Acetic anhydride | 60-70% | |
| 2 | Reductive amination | Methylamine, Ti(OiPr)₄ | 45-55% | |
| 3 | Resolution | Ditoluoyl tartaric acid | 30-40% (enantiomer) |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions on the piperidine ring (e.g., methoxy at C4 and methylamine at C4) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (CHNO) and detects fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities, though limited data exist for this compound; analogous piperidine derivatives use synchrotron sources for high-resolution structures .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between computational stereochemical predictions and experimental data for this compound?
- Methodological Answer :
- Hybrid Validation : Combine DFT calculations (e.g., B3LYP/6-311++G**) with experimental NOESY NMR to confirm spatial arrangements of substituents .
- Crystallographic Refinement : Use low-temperature X-ray diffraction to reduce thermal motion artifacts, as demonstrated in pyrimidine-piperidine hybrids .
- Dynamic NMR : Probe ring inversion barriers to assess conformational flexibility impacting stereochemical assignments .
Q. What strategies mitigate contradictions in receptor binding affinity data across cellular assays?
- Methodological Answer :
- Assay Standardization : Control variables like pH (6.5–7.4), temperature (25°C vs. 37°C), and buffer composition (e.g., HEPES vs. PBS), which influence piperidine derivatives’ protonation states and binding kinetics .
- Orthogonal Assays : Validate results using surface plasmon resonance (SPR) for kinetic analysis and radioligand binding for equilibrium dissociation constants () .
- Metabolic Profiling : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess stability-driven discrepancies .
Q. What synthetic modifications improve metabolic stability without compromising target engagement?
- Methodological Answer :
- Deuterium Incorporation : Replace labile C-H bonds with deuterium at metabolically vulnerable positions (e.g., methylamine group) .
- Bioisosteric Replacement : Substitute methoxy with trifluoromethoxy to reduce oxidative demethylation .
- Prodrug Design : Mask the methylamine as a tert-butoxycarbonyl (Boc)-protected group for enhanced plasma stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
